molecular formula C13H22N2O B8109746 Rel-(5S,6S)-1-Allyl-6-Ethyl-1,7-Diazaspiro[4.5]Decan-2-One

Rel-(5S,6S)-1-Allyl-6-Ethyl-1,7-Diazaspiro[4.5]Decan-2-One

Cat. No.: B8109746
M. Wt: 222.33 g/mol
InChI Key: ZULYZEPAHPCQFI-AAEUAGOBSA-N
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Description

Rel-(5S,6S)-1-Allyl-6-Ethyl-1,7-Diazaspiro[45]Decan-2-One is a spirocyclic compound characterized by a unique diazaspiro structure

Chemical Reactions Analysis

Rel-(5S,6S)-1-Allyl-6-Ethyl-1,7-Diazaspiro[4.5]Decan-2-One undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

This compound has shown potential in various scientific research applications. It has been studied as a potent inhibitor of receptor-interacting protein kinase 1 (RIPK1), which plays a crucial role in the necroptosis pathway, a form of programmed cell death. Inhibition of RIPK1 has therapeutic potential in treating various inflammatory diseases . Additionally, the unique spirocyclic structure of this compound makes it a valuable scaffold in medicinal chemistry for the development of new therapeutic agents .

Mechanism of Action

Comparison with Similar Compounds

Properties

IUPAC Name

(5S,10S)-10-ethyl-1-prop-2-enyl-1,9-diazaspiro[4.5]decan-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H22N2O/c1-3-10-15-12(16)6-8-13(15)7-5-9-14-11(13)4-2/h3,11,14H,1,4-10H2,2H3/t11-,13-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZULYZEPAHPCQFI-AAEUAGOBSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1C2(CCCN1)CCC(=O)N2CC=C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@H]1[C@]2(CCCN1)CCC(=O)N2CC=C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H22N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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